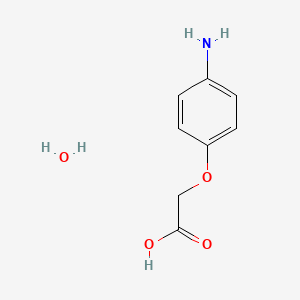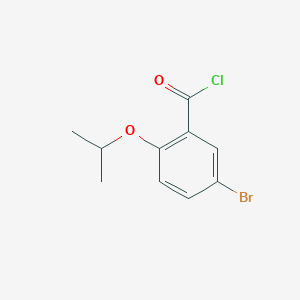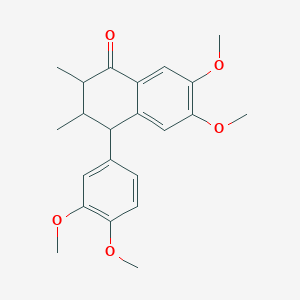
(R)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid
Vue d'ensemble
Description
(R)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid, also known as (R)-2-ACFPP, is a chiral amino acid derivative with a wide range of applications in scientific research. It is a common building block in organic synthesis and has been widely used in the pharmaceutical, agricultural, and biochemistry fields. This compound has been extensively studied due to its potential applications in drug development, as well as its unique properties.
Applications De Recherche Scientifique
Brain Tumor Imaging
(R)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid has been explored in the context of brain tumor imaging. McConathy et al. (2010) synthesized and evaluated the (R)- and (S)-enantiomers of this compound, specifically for positron emission tomography (PET) imaging in a rat brain tumor model. Their study found that the (S)-enantiomer showed higher tumor uptake and better tumor-to-brain ratios, indicating its potential as a novel class of radiolabeled amino acids for brain tumor imaging (McConathy et al., 2010).
Synthesis and Structural Studies
The synthesis and structural analysis of compounds related to this compound have been a subject of research. For example, Baul et al. (2013) conducted studies on diorganotin(IV) compounds derived from similar structures. These studies are crucial for understanding the chemical properties and potential applications of such compounds (Baul et al., 2013).
Fluorinated Amino Acids
Research by Monclus et al. (1995) involved the asymmetric synthesis of fluorinated analogs of this compound. These studies contribute to the broader field of designing and synthesizing amino acids with specific properties for various applications, including pharmaceuticals (Monclus et al., 1995).
Antimicrobial Activity
The antimicrobial potential of derivatives of this compound has been explored. Bonacorso et al. (2018) synthesized a series of compounds to investigate their antimicrobial activity. Although the results were not significant, such research contributes to the understanding of the antimicrobial properties of fluorinated compounds (Bonacorso et al., 2018).
Genetic Encoding and Fluorescence
The potential for genetic encoding and fluorescence applications of compounds similar to this compound has been demonstrated. Summerer et al. (2006) reported the biosynthetic incorporation of a fluorophore into proteins, showcasing the utility of such compounds in studying protein structure and function (Summerer et al., 2006).
Crystal Structure Analysis
Research on the crystal structures of salts prepared from similar compounds provides insights into their molecular interactions and associations. Ichikawa et al. (2017) elucidated the crystal structures of salts derived from (R)-2-Methoxy-2-(1-naphthyl)propanoic acid and (R)-1-Arylethylamines, contributing to the understanding of the solid-state properties of these compounds (Ichikawa et al., 2017).
Propriétés
IUPAC Name |
(2R)-2-amino-3-(2-chloro-4-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUFAMXOPAUSIP-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)Cl)C[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate](/img/structure/B3033750.png)


![1-({2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}sulfonyl)-4-phenylpiperazine](/img/structure/B3033757.png)
![(3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B3033758.png)
![3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B3033760.png)





